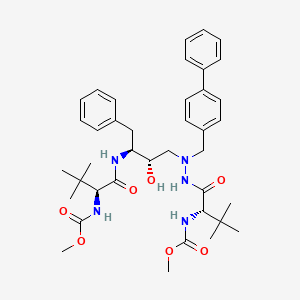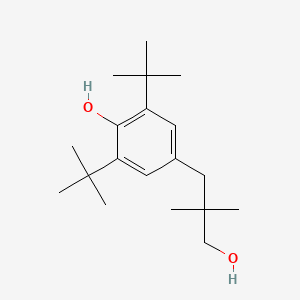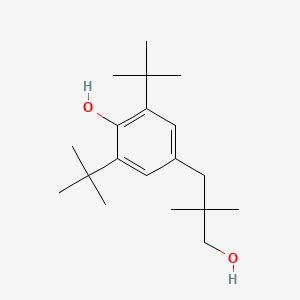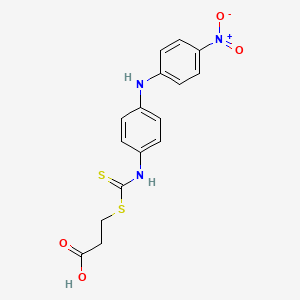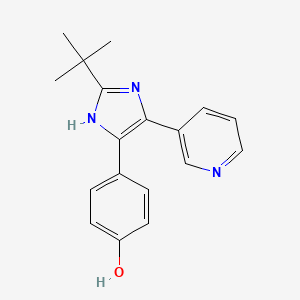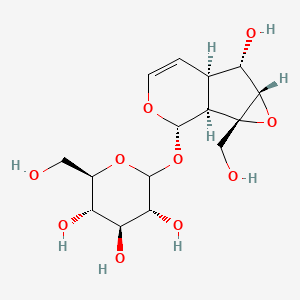
梓醇
描述
梓醇是一种环烯醚萜苷,属于环烯醚萜苷类天然产物。这类化合物是单萜,附着了一个葡萄糖分子。 梓醇首次在 1962 年从梓属植物中分离出来,后来在玄参属植物中发现含量更高 . 它也存在于其他几个植物科中,包括玄参科、唇形科、车前科和紫葳科 . 梓醇以其各种生物活性而闻名,包括抗炎、抗氧化和神经保护作用 .
科学研究应用
梓醇因其生物学特性而被广泛研究,并在科学研究中具有许多应用。在化学方面,它被用作合成其他环烯醚萜苷的前体。 在生物学和医学方面,梓醇表现出抗糖尿病、心血管保护、神经保护、抗癌、保肝、抗炎和抗氧化作用 . 它已被证明可以促进血管生成、增强神经滋养作用并抑制神经炎症 . 梓醇也用于中药治疗各种疾病,包括糖尿病和神经系统疾病 .
作用机制
梓醇通过各种分子靶点和途径发挥其作用。 它激活血红素加氧酶-1(HO-1)途径,增强抗氧化防御并抑制神经炎症 . 梓醇还调节 PI3K/Akt 途径,导致线粒体生物合成增加和胰岛素敏感性增强 . 此外,它调节抗炎和促炎细胞因子的表达,有助于其神经保护和抗炎作用 .
生化分析
Biochemical Properties
Catalpol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, catalpol promotes the activity of insulin receptor substrate-1 (IRS-1), phosphoinositide 3-kinase (PI3K), and protein kinase B (AKT), enhancing glucose uptake in cells . Additionally, catalpol suppresses the expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) in the liver, which are key enzymes in gluconeogenesis . These interactions highlight catalpol’s role in regulating glucose metabolism and its potential therapeutic applications in diabetes management.
Cellular Effects
Catalpol exerts significant effects on various cell types and cellular processes. It has been shown to reduce cell proliferation and induce apoptosis in cancer cells, demonstrating its potential as an anti-cancer agent . Catalpol also influences cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and metabolism . Furthermore, catalpol enhances mitochondrial biogenesis and function, thereby improving cellular energy metabolism . These cellular effects underscore catalpol’s therapeutic potential in treating metabolic disorders and cancer.
Molecular Mechanism
At the molecular level, catalpol exerts its effects through several mechanisms. It binds to and activates the IRS-1/PI3K/AKT pathway, promoting glucose uptake and insulin sensitivity . Catalpol also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, reducing inflammation and oxidative stress . Additionally, catalpol modulates the expression of genes involved in mitochondrial biogenesis, such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and mitochondrial transcription factor A (TFAM), enhancing mitochondrial function . These molecular mechanisms highlight catalpol’s multifaceted role in cellular regulation and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of catalpol have been observed to change over time. Catalpol is relatively stable under normal conditions but degrades rapidly at high temperatures and in acidic environments . Long-term studies have shown that catalpol maintains its beneficial effects on glucose metabolism and mitochondrial function over extended periods . Its stability and efficacy may decrease under adverse conditions, highlighting the importance of proper storage and handling in laboratory and clinical settings.
Dosage Effects in Animal Models
The effects of catalpol vary with different dosages in animal models. In diabetic animal models, catalpol has been shown to improve renal function and reduce blood glucose levels at doses ranging from 2.5 to 200 mg/kg . At higher doses, catalpol may exhibit toxic effects, such as liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
Catalpol is involved in several metabolic pathways, particularly those related to glucose metabolism. It promotes the activity of the IRS-1/PI3K/AKT pathway, enhancing glucose uptake and utilization . Catalpol also suppresses gluconeogenesis by inhibiting the expression of PEPCK and G6Pase in the liver . Additionally, catalpol enhances mitochondrial biogenesis and function through the activation of the AMPK/PGC-1α/TFAM pathway . These metabolic pathways highlight catalpol’s potential in regulating glucose homeostasis and energy metabolism.
Transport and Distribution
Catalpol is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, indicating its potential for treating neurological disorders . Catalpol is also distributed to various tissues, including the liver, kidneys, and muscles, where it exerts its biological effects . The transport and distribution of catalpol are facilitated by specific transporters and binding proteins, ensuring its effective delivery to target tissues.
Subcellular Localization
Catalpol’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it enhances mitochondrial biogenesis and function . Catalpol’s localization to these organelles is facilitated by specific targeting signals and post-translational modifications, ensuring its effective action within cells . This subcellular localization underscores the importance of catalpol’s precise targeting for its therapeutic effects.
准备方法
化学反应分析
梓醇经历了几种类型的化学反应,包括氧化、还原和取代。 环烯醚萜苷(如梓醇)中的伯羟基表现出不同的反应性,这对定点修饰至关重要 . 这些反应中常用的试剂包括用于醛基氧化的氧化剂和用于酮还原的还原剂。 这些反应形成的主要产物包括梓醇的各种衍生物,例如梓醇和栀子苷酸 .
相似化合物的比较
梓醇类似于其他环烯醚萜苷,如梓醇和栀子苷酸。 这些化合物具有共同的环烯醚萜骨架,但其官能团和生物活性不同 . 梓醇是独一无二的,因为它具有强大的抗氧化和神经保护特性,与其他环烯醚萜苷相比,这些特性更为明显 . 其他类似的化合物包括对映马钱子苷和马钱子苷,它们也属于环烯醚萜苷家族 .
属性
CAS 编号 |
2415-24-9 |
|---|---|
分子式 |
C15H22O10 |
分子量 |
362.33 g/mol |
IUPAC 名称 |
2-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H22O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h1-2,5-14,16-21H,3-4H2/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15-/m1/s1 |
InChI 键 |
LHDWRKICQLTVDL-XLIOHLKBSA-N |
SMILES |
C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |
手性 SMILES |
C1=COC(C2C1C(C3[C@@]2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |
规范 SMILES |
C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O |
外观 |
Solid powder |
Key on ui other cas no. |
2415-24-9 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Catalpinoside |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does catalpol exert its neuroprotective effects?
A: Catalpol demonstrates neuroprotective activity through multiple mechanisms. Research suggests it can upregulate cerebral dopamine neurotrophic factor (CDNF) expression in damaged dopaminergic glial cells, potentially mitigating neuronal damage. [] Additionally, catalpol promotes axon growth and synaptogenesis in the peri-infarct cortex following stroke, contributing to neurorepair. [] It also enhances neurogenesis and supports the survival of newborn neurons by activating brain-derived neurotrophic factor (BDNF). [, ]
Q2: What is the role of catalpol in mitigating oxidative stress?
A: Catalpol exhibits potent antioxidant effects. Studies reveal its ability to reduce peroxynitrite formation, a key mediator of oxidative and nitrative stress, thereby protecting against myocardial ischemia/reperfusion injury. [] In models of diabetic nephropathy, catalpol stabilizes podocyte cytoskeleton and enhances autophagy, potentially mitigating oxidative stress-induced damage. [] Furthermore, catalpol activates SIRT1, a protein deacetylase linked to longevity and stress resistance, contributing to its antioxidant properties. []
Q3: How does catalpol impact inflammatory pathways?
A: Catalpol exhibits anti-inflammatory properties through various mechanisms. It has been shown to suppress the TLR4-mediated NF-κB pathway in LPS-stimulated microglia, reducing inflammatory responses. [] In a rat model of corneal neovascularization, catalpol attenuated inflammation by reducing VEGF and TNF-α expression while increasing PEDF and phosphorylated-NF-κB p65 levels. [] Furthermore, catalpol ameliorates psoriasis-like phenotypes by suppressing NF-κB and MAPKs signaling pathways, potentially via SIRT1 activation. []
Q4: Does catalpol interact with microRNAs to exert its effects?
A: Emerging evidence suggests that catalpol can modulate microRNA expression, contributing to its therapeutic effects. In colorectal cancer cells, catalpol was found to induce miR-34a, which in turn suppressed autophagy and malignancy by regulating SIRT1. [] Furthermore, in human HCT116 colorectal cancer cells, catalpol promoted apoptosis by upregulating miR-200 expression, leading to the downregulation of the PI3K-Akt signaling pathway. []
Q5: What is the bioavailability of catalpol?
A: Following oral administration in rats, catalpol exhibits a bioavailability of 66.7%. []
Q6: How is catalpol metabolized in the body?
A: Research using ultra-high performance liquid chromatography coupled with mass spectrometry has identified 29 metabolites of catalpol in rat plasma, urine, and feces. The primary metabolic pathways include deglycosylation, hydroxylation, hydrogenation, dehydrogenation, oxidation, glucuronidation, and conjugation with glycine and cysteine. []
Q7: What is known about the safety profile of catalpol?
A7: While catalpol generally appears safe in preclinical studies, more research is needed to establish its long-term safety profile in humans.
Q8: What are the potential therapeutic applications of catalpol?
A8: Preclinical evidence suggests that catalpol holds promise for treating various conditions, including:
- Neurodegenerative Diseases: Catalpol's neuroprotective and neurotrophic properties make it a potential candidate for Alzheimer's disease, Parkinson's disease, and stroke. [, , , , ]
- Metabolic Disorders: Catalpol exhibits hypoglycemic effects in diabetic models, potentially by increasing skeletal muscle mitochondrial biogenesis. [, , ]
- Inflammatory Diseases: Its anti-inflammatory properties suggest potential in managing conditions like psoriasis, corneal neovascularization, and asthma. [, , , ]
- Cancer: Catalpol demonstrates anti-cancer effects in vitro, particularly in colorectal and gastric cancer models. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


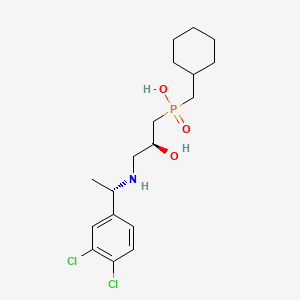
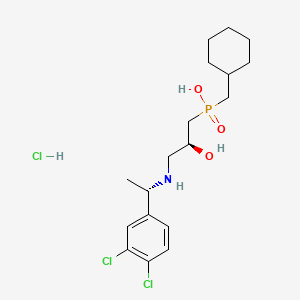
![benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride](/img/structure/B1668523.png)
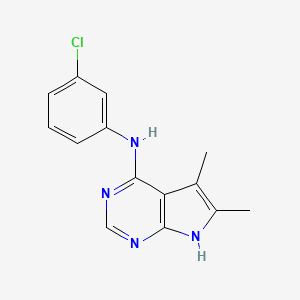
![4-[2-(4-Azidophenyl)acetamido]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1668528.png)

![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B1668530.png)
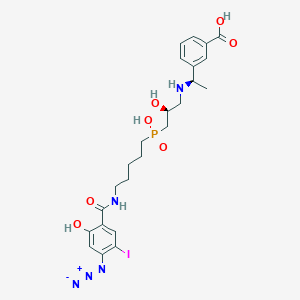
![2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B1668536.png)
